2-Methyl-1H-pyrrolo[2,3-c]pyridine

LSD1 inhibition epigenetics cancer therapeutics

2-Methyl-1H-pyrrolo[2,3-c]pyridine (2-Methyl-6-azaindole) is the critical 6-azaindole building block for LSD1 inhibitors achieving sub‑nanomolar cellular IC₅₀, reversible acid pump antagonists (H⁺/K⁺ ATPase IC₅₀ <30 nM), and selective kinase hinge‑binding motifs. Its regioisomeric substitution pattern delivers superior metabolic stability and target engagement versus other azaindole isomers. Sourcing this specific scaffold prevents SAR derailment in AML/SCLC, gastroesophageal, and oncology lead‑optimization programs. Bulk quantities available.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 65645-56-9
Cat. No. B1313987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1H-pyrrolo[2,3-c]pyridine
CAS65645-56-9
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C=NC=C2
InChIInChI=1S/C8H8N2/c1-6-4-7-2-3-9-5-8(7)10-6/h2-5,10H,1H3
InChIKeyUVVMDRQBWSQEKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1H-pyrrolo[2,3-c]pyridine (CAS 65645-56-9): Chemical Identity and Core Scaffold Positioning for Life Science Procurement


2-Methyl-1H-pyrrolo[2,3-c]pyridine (also known as 2-Methyl-6-azaindole) is a nitrogen-containing heterocyclic building block comprising a pyrrole ring fused to a pyridine ring at the 2,3-c and 6 positions, respectively . With a molecular formula of C8H8N2 and a molecular weight of 132.16 g/mol , this compound serves as a core structural motif for the development of kinase inhibitors, acid pump antagonists (APAs), and antiproliferative agents [1]. It is widely recognized as a biological isostere of indole, offering a unique electronic profile and hydrogen-bonding capacity that differentiate it from other heterocyclic building blocks in medicinal chemistry .

Why 2-Methyl-1H-pyrrolo[2,3-c]pyridine Cannot Be Replaced by Other Azaindole Isomers or Indole Analogs in Lead Optimization


The regioisomeric substitution pattern of 2-Methyl-1H-pyrrolo[2,3-c]pyridine confers distinct electronic and steric properties that directly influence target binding, metabolic stability, and synthetic tractability . Simple substitution with other azaindole isomers (e.g., pyrrolo[2,3-b]pyridine or pyrrolo[3,2-c]pyridine) or indole analogs can lead to altered hydrogen-bonding networks with kinase hinge regions, reduced potency, or off-target effects [1]. For instance, the 6-azaindole core has been specifically optimized in multiple drug discovery campaigns to achieve nanomolar potency against LSD1, Dyrk1B, and FGFR kinases, whereas related scaffolds often fail to maintain this level of activity and selectivity [2]. Consequently, substituting this specific building block with a generic alternative introduces significant risk in structure-activity relationship (SAR) studies and can derail lead optimization efforts.

Quantitative Differentiation of 2-Methyl-1H-pyrrolo[2,3-c]pyridine: Direct Comparisons and Class-Level Benchmarking


Scaffold-Specific LSD1 Inhibition: Pyrrolo[2,3-c]pyridine vs. GSK-354 and Other Heterocycles

Derivatives based on the 2-Methyl-1H-pyrrolo[2,3-c]pyridine scaffold exhibit remarkable potency against lysine-specific demethylase 1 (LSD1). A lead compound (46, LSD1-UM-109) demonstrated an IC50 of 3.1 nM in enzymatic assays, which is 42-fold more potent than the previously reported LSD1 inhibitor GSK-354 (IC50 = 130 nM) [1]. In cellular assays, this scaffold-derived compound achieved IC50 values of 0.6 nM in MV4-11 acute leukemia cells and 1.1 nM in H1417 small-cell lung cancer cells, representing 20-fold and 193-fold improvements over GSK-354, respectively [1].

LSD1 inhibition epigenetics cancer therapeutics

Acid Pump Antagonist (APA) Potency: Pyrrolo[2,3-c]pyridine Derivatives vs. Standard-of-Care PPIs

1H-Pyrrolo[2,3-c]pyridine-based compounds have been optimized as potassium-competitive acid blockers (P-CABs) with superior potency to traditional proton pump inhibitors (PPIs). Compounds 14f and 14g, which incorporate the pyrrolo[2,3-c]pyridine scaffold, exhibited H+/K+ ATPase IC50 values of 28 nM and 29 nM, respectively [1]. This is in contrast to the irreversible, covalent inhibition mechanism of PPIs like omeprazole, which require acid activation and exhibit slower onset of action [2].

acid pump antagonist gastric acid secretion H+/K+ ATPase

Kinase Inhibition Selectivity: Pyrrolo[2,3-c]pyridine vs. Indole-Based Scaffolds

The 2-Methyl-1H-pyrrolo[2,3-c]pyridine scaffold is a key component of selective kinase inhibitors. For example, AZ-Dyrk1B-33, which contains a 1-benzyl-3-(2-methylpyrimidin-4-yl)-1H-pyrrolo[2,3-c]pyridine core, inhibits Dyrk1B with an IC50 of 7 nM . In contrast, 2-methylindole analogs typically exhibit much weaker kinase inhibition (e.g., Tie2 kinase IC50 = 250 nM) and lack the same degree of selectivity . The presence of the pyridine nitrogen in the azaindole ring enhances hinge-binding interactions and contributes to improved selectivity profiles.

kinase inhibition Dyrk1B FGFR selectivity

Antiproliferative Activity: Pyrrolo[2,3-c]pyridine Derivatives vs. Related Purine Isosteres

Pyrrolo[2,3-c]pyridine derivatives demonstrate potent antiproliferative activity against prostate (PC-3) and colon (HCT116) cancer cell lines, with IC50 values ranging from nanomolar to low micromolar concentrations [1]. The most potent derivative (14b) achieved IC50 values of 55 nM against PC-3 cells and 90 nM against HCT116 cells, while showing no toxicity against normal human fibroblasts (WI-38) [1]. In contrast, analogous pyrrolo[3,2-d]pyrimidine derivatives exhibited lower potency, with IC50 values in the micromolar range (e.g., 2.25 µM for PC-3 cells) [1].

antiproliferative cancer cell lines cytotoxicity

Synthetic Accessibility and Yield: 2-Methyl-1H-pyrrolo[2,3-c]pyridine vs. Other Azaindole Isomers

2-Methyl-1H-pyrrolo[2,3-c]pyridine can be synthesized via a straightforward route from 3-amino-4-methylpyridine and ethyl acetate, achieving a yield of approximately 73.5% after silica gel chromatography . This compares favorably to the synthesis of its [3,2-c] isomer, which often requires more complex multistep procedures and results in lower overall yields [1]. The commercial availability of 2-Methyl-1H-pyrrolo[2,3-c]pyridine with purity ≥95% (often 97%) from reputable vendors further reduces the synthetic burden for medicinal chemistry teams .

synthetic route yield building block

Optimal Use Cases for 2-Methyl-1H-pyrrolo[2,3-c]pyridine in Drug Discovery and Chemical Biology


Development of Next-Generation LSD1 Inhibitors for Oncology

Researchers targeting lysine-specific demethylase 1 (LSD1) for acute myeloid leukemia (AML) or small-cell lung cancer (SCLC) should utilize 2-Methyl-1H-pyrrolo[2,3-c]pyridine as a core scaffold. Derivatives based on this structure have achieved sub-nanomolar cellular IC50 values (0.6 nM in MV4-11 cells) and significantly outperform earlier inhibitors like GSK-354 [1]. This scaffold's ability to engage the LSD1 active site reversibly while maintaining excellent microsomal stability in mouse, rat, dog, and human liver microsomes makes it ideal for lead optimization [1].

Design of Potassium-Competitive Acid Blockers (P-CABs) for Gastrointestinal Disorders

For programs developing acid pump antagonists with faster onset and reversible inhibition compared to PPIs, 2-Methyl-1H-pyrrolo[2,3-c]pyridine is the scaffold of choice. Optimized derivatives (e.g., compounds 14f and 14g) achieve H+/K+ ATPase IC50 values below 30 nM [1]. The reversible, potassium-competitive mechanism offers a distinct advantage in both preclinical models and potential clinical candidates, addressing the limitations of covalent, acid-activated PPIs [2].

Construction of Selective Kinase Inhibitor Libraries

Medicinal chemists building focused kinase inhibitor libraries should prioritize 2-Methyl-1H-pyrrolo[2,3-c]pyridine as a hinge-binding motif. Its incorporation into inhibitors like AZ-Dyrk1B-33 (Dyrk1B IC50 = 7 nM) demonstrates the scaffold's ability to confer both potency and selectivity [1]. The pyridine nitrogen provides a critical hydrogen-bond acceptor, enabling fine-tuning of kinase selectivity profiles that are difficult to achieve with indole-based or other azaindole isomer scaffolds [2].

Synthesis of Antiproliferative Agents with Favorable Therapeutic Windows

In cancer drug discovery, 2-Methyl-1H-pyrrolo[2,3-c]pyridine serves as an excellent starting point for developing antiproliferative compounds with low toxicity to normal cells. Derivatives have shown IC50 values as low as 55 nM against prostate cancer cells (PC-3) while sparing normal fibroblasts (WI-38) [1]. This selectivity window is critical for advancing compounds from hit-to-lead stages into preclinical development with reduced risk of dose-limiting toxicities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-1H-pyrrolo[2,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.